2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol
Description
This compound features a benzimidazole core substituted at the 1-position with a 3-[4-((1E)prop-1-enyl)-2-methoxyphenoxy]propyl chain and at the 2-position with a propan-2-ol group. The (1E)-configured propenyl group and methoxy substituent on the phenoxy ring contribute to its stereoelectronic properties, influencing receptor binding and pharmacokinetics.
Properties
IUPAC Name |
2-[1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]benzimidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-5-9-17-12-13-20(21(16-17)27-4)28-15-8-14-25-19-11-7-6-10-18(19)24-22(25)23(2,3)26/h5-7,9-13,16,26H,8,14-15H2,1-4H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJSFNBYBUOIP-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Pharmacokinetics
Its solubility in ethanol and most non-volatile oils suggests that it may be well-absorbed in the body. Its stability under various conditions also needs to be investigated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
Structure and Composition
The compound has a unique structure that includes:
- Benzimidazole moiety
- Methoxyphenoxy group
- Propan-2-ol functional group
The molecular formula is with a molecular weight of approximately 316.40 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 316.40 g/mol |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not available |
Research indicates that compounds similar to 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol may interact with various biological targets, including:
- Enzyme inhibition : Potential inhibition of specific enzymes related to inflammatory pathways.
- Receptor modulation : Activity on receptors involved in neurotransmission and inflammation.
Therapeutic Applications
-
Anti-inflammatory Effects
- The compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
-
Anticancer Potential
- Preliminary studies suggest that the compound could inhibit cancer cell proliferation, particularly in breast and prostate cancer models.
-
Neuroprotective Effects
- There is emerging evidence that compounds with similar structures have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related benzimidazole derivatives. The results indicated significant reduction in pro-inflammatory cytokines in vitro and in vivo models, suggesting that the compound could effectively modulate inflammatory responses .
Study 2: Anticancer Activity
In a study examining the anticancer properties of methoxyphenoxy derivatives, researchers found that compounds similar to our target inhibited cell growth in various cancer lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .
Scientific Research Applications
Biological Activities
The biological activities of benzimidazole derivatives are well-documented, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial properties against various bacterial strains. The presence of the benzimidazole ring enhances interaction with microbial enzymes, disrupting their function and inhibiting growth .
- Anticancer Properties : Research indicates that compounds with benzimidazole structures can induce apoptosis in cancer cells. They may inhibit cell proliferation and promote cell cycle arrest, making them candidates for cancer therapy .
- Antioxidant Activity : Some studies have reported that benzimidazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role .
Case Studies
Several case studies illustrate the applications of this compound:
- Antimicrobial Studies : A study involving various benzimidazole derivatives demonstrated that compounds similar to 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
- Anticancer Research : In vitro studies showed that derivatives with similar structural motifs induced apoptosis in breast cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .
- Antioxidant Activity Evaluation : Research has highlighted the antioxidant capabilities of related compounds through assays measuring DPPH radical scavenging activity and lipid peroxidation inhibition. These findings support the potential use of such compounds in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Key Findings
Structural Flexibility vs.
Receptor Selectivity: The benzimidazole core may favor β1-adrenoceptor binding over β2, contrasting with Avishot’s non-selectivity .
Synthetic Feasibility : Yields of 68–70% for analogs (e.g., Compound 10/11) suggest viable routes for synthesizing the target compound .
Q & A
Q. What are the standard synthetic routes for synthesizing benzimidazole derivatives such as 2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol?
Synthesis typically involves multi-step reactions, including:
- Condensation reactions : Benzimidazole cores are formed via cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic or thermal conditions .
- Alkylation/Functionalization : The propylphenoxy side chain is introduced using alkylating agents (e.g., propargyl or allyl bromides) in solvents like DMF or acetonitrile, often catalyzed by bases (e.g., K₂CO₃) .
- Stereoselective modifications : For E/Z isomerism (e.g., the (1E)-prop-1-enyl group), reaction conditions (temperature, solvent polarity) are optimized to favor the desired stereochemistry .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy (-OCH₃) protons resonate at δ ~3.8–4.0 ppm, while benzimidazole protons appear as doublets in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
- Infrared (IR) Spectroscopy : Peaks at ~1600–1650 cm⁻¹ indicate C=N stretching in benzimidazole, while ~1250 cm⁻¹ corresponds to aryl ether linkages .
Q. How is purity assessed during synthesis?
- Elemental Analysis (EA) : Experimental C, H, N percentages are compared to theoretical values (e.g., C: 68.0%, H: 6.4%, N: 8.2% for C₂₄H₂₇N₂O₃) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold for pharmaceutical-grade purity) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons (e.g., NOE correlations between benzimidazole and propylphenoxy groups) .
- X-ray Crystallography : Single-crystal studies provide unambiguous bond lengths (e.g., C–C = 1.48–1.52 Å) and angles (e.g., C–N–C = 108°–112°), resolving ambiguities in NMR assignments .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, cross-validating experimental data .
Q. What strategies optimize reaction yields in catalytic systems for benzimidazole derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in alkylation steps, improving yields by 15–20% compared to THF .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) reduce side reactions in propenyl group installation, achieving >85% yield .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 30% for benzimidazole cyclization .
Q. How does the compound’s crystal structure inform its interaction with biological targets?
- Hydrogen Bonding : Crystal packing analysis (e.g., O–H···N interactions at 2.8–3.0 Å) suggests potential binding motifs with enzyme active sites .
- Planarity of Benzimidazole : A planar benzimidazole core (dihedral angle <5°) facilitates π-π stacking with aromatic residues in receptors, critical for antiviral or anticancer activity .
- Solvent-Accessible Surface Area (SASA) : Molecular dynamics simulations correlate SASA (~450 Ų) with membrane permeability, guiding pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
